3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione
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Overview
Description
3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a phenyl group and an isopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions One common method includes the reaction of 4-(isopentyloxy)benzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl: A related compound with a pyrazole ring instead of a pyrrolidine ring.
3-[4-(Isopentyloxy)phenyl]-2-thioxo-1,3-thiazolidin-4-one: Contains a thiazolidinone ring, offering different chemical properties.
Uniqueness
3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
55755-87-8 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-methyl-3-[4-(3-methylbutoxy)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21NO3/c1-11(2)8-9-20-13-6-4-12(5-7-13)16(3)10-14(18)17-15(16)19/h4-7,11H,8-10H2,1-3H3,(H,17,18,19) |
InChI Key |
MOVGKIDBGCWOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2(CC(=O)NC2=O)C |
Origin of Product |
United States |
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